molecular formula C30H24O4S2 B13125499 9,10-Anthracenedione, 1,5-bis[[(4-methoxyphenyl)methyl]thio]- CAS No. 506443-28-3

9,10-Anthracenedione, 1,5-bis[[(4-methoxyphenyl)methyl]thio]-

Cat. No.: B13125499
CAS No.: 506443-28-3
M. Wt: 512.6 g/mol
InChI Key: DLKMIRQESWFPOX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,5-Bis((4-methoxybenzyl)thio)anthracene-9,10-dione typically involves the introduction of 4-methoxybenzylthio groups to the anthracene-9,10-dione core. This can be achieved through a series of steps, including:

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

1,5-Bis((4-methoxybenzyl)thio)anthracene-9,10-dione can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce thioethers .

Scientific Research Applications

1,5-Bis((4-methoxybenzyl)thio)anthracene-9,10-dione has several scientific research applications:

Mechanism of Action

The mechanism of action of 1,5-Bis((4-methoxybenzyl)thio)anthracene-9,10-dione involves its interaction with molecular targets such as enzymes and receptors. The compound can modulate the activity of these targets through binding interactions, leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation .

Properties

CAS No.

506443-28-3

Molecular Formula

C30H24O4S2

Molecular Weight

512.6 g/mol

IUPAC Name

1,5-bis[(4-methoxyphenyl)methylsulfanyl]anthracene-9,10-dione

InChI

InChI=1S/C30H24O4S2/c1-33-21-13-9-19(10-14-21)17-35-25-7-3-5-23-27(25)29(31)24-6-4-8-26(28(24)30(23)32)36-18-20-11-15-22(34-2)16-12-20/h3-16H,17-18H2,1-2H3

InChI Key

DLKMIRQESWFPOX-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)CSC2=CC=CC3=C2C(=O)C4=C(C3=O)C(=CC=C4)SCC5=CC=C(C=C5)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.